molecular formula C15H21Cl2N3O2S B138880 N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride CAS No. 126264-57-1

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

Cat. No.: B138880
CAS No.: 126264-57-1
M. Wt: 378.3 g/mol
InChI Key: CBEADUOVZQDPGS-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride is a chemical compound with a complex structure that includes an isoquinoline ring, a sulfonic acid group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline ring system. This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization. The sulfonic acid group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The piperidine moiety is attached through nucleophilic substitution reactions, using piperidine or its derivatives under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride can be compared with other isoquinoline derivatives, such as:

    Isoquinoline-5-sulfonic acid: Lacks the piperidine moiety.

    Piperidinyl isoquinolines: Differ in the position of the sulfonic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.2ClH/c19-21(20,18-10-12-4-7-16-8-5-12)15-3-1-2-13-11-17-9-6-14(13)15;;/h1-3,6,9,11-12,16,18H,4-5,7-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEADUOVZQDPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562323
Record name N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126264-57-1
Record name N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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